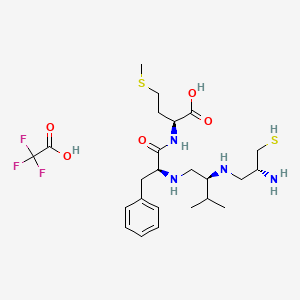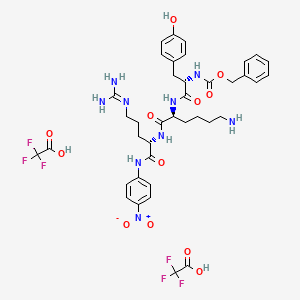
Sar-Pro-Arg-pNA Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sar-Pro-Arg-pNA Hydrochloride is an artificial amino acid that has been used in scientific research and laboratory experiments since the 1980s. The compound is derived from the amino acid proline and is composed of a pyrrolidone carboxylic acid (PCA) backbone and a guanidine group attached to the pyrrolidone carboxylic acid. This compound is used in a variety of research applications, including biochemical and physiological studies, to investigate the effects of the compound on biological samples.
Applications De Recherche Scientifique
Sar-Pro-Arg-pNA Hydrochloride has been used in a variety of scientific research applications, including biochemical and physiological studies. The compound has been used to investigate the effects of the compound on biological samples, such as proteins, enzymes, and cells. This compound has also been used in studies to investigate the effects of the compound on gene expression, protein folding, and protein-protein interactions.
Mécanisme D'action
Sar-Pro-Arg-pNA Hydrochloride is an artificial amino acid that acts as an inhibitor of protein folding and protein-protein interactions. The compound binds to proteins and inhibits their ability to fold and interact with other proteins. The compound also binds to DNA and inhibits transcription, which can lead to changes in gene expression.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. The compound has been found to inhibit the activity of enzymes, such as proteases and kinases, as well as to inhibit protein folding and protein-protein interactions. The compound has also been found to inhibit the activity of transcription factors, which can lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
Sar-Pro-Arg-pNA Hydrochloride has several advantages in laboratory experiments. The compound is easy to synthesize, and its effects are easily observed. The compound is also relatively stable and can be stored for long periods of time. However, the compound can be toxic in high concentrations and can interfere with the activity of enzymes and transcription factors.
Orientations Futures
The use of Sar-Pro-Arg-pNA Hydrochloride in laboratory experiments could be further explored in a variety of ways. For example, further research could be conducted to explore the effects of the compound on gene expression and protein folding. Additionally, further studies could be conducted to investigate the effects of the compound on other biological processes, such as cell signaling and metabolism. Additionally, further research could be conducted to explore the potential therapeutic applications of the compound, such as in the treatment of cancer and other diseases.
Méthodes De Synthèse
Sar-Pro-Arg-pNA Hydrochloride is synthesized using a series of chemical reactions. The first step involves the preparation of a solution of pyrrolidone carboxylic acid (this compound), which is reacted with guanidine hydrochloride in aqueous solution. This reaction produces a guanidine-substituted this compound, which is then reacted with sodium borohydride to form the desired product, this compound.
Propriétés
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8O5.ClH/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33;/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24);1H/t15-,16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSNYOSWLIQVAN-MOGJOVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














